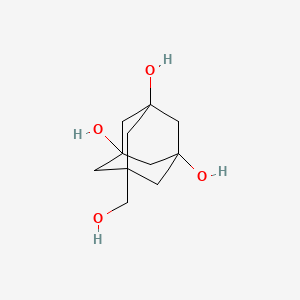

1-Hydroxymethyl-3,5,7-adamantanetriol

Description

To appreciate the scientific interest in a molecule such as 1-Hydroxymethyl-3,5,7-adamantanetriol, one must first understand the foundational importance of its core structure. Adamantane (B196018) is a tricyclic hydrocarbon with the formula C₁₀H₁₆, notable for its high symmetry and stability, which is a consequence of its strain-free arrangement of carbon atoms, identical to that of a diamond crystal lattice. wikipedia.org This inherent rigidity and predictable geometry make adamantane an exceptional building block, or scaffold, in the design of complex molecular architectures. nih.govresearchgate.net

The adamantane cage is not merely a structural curiosity; its physicochemical properties have profound implications for its application. Its lipophilicity, a measure of its ability to dissolve in fats, oils, and non-polar solvents, is a key feature in medicinal chemistry. nih.govmdpi.com By incorporating an adamantane moiety, chemists can enhance a drug molecule's ability to cross biological membranes, potentially improving its bioavailability and efficacy. nih.govmdpi.com The rigidity of the adamantane structure also provides a stable platform for the precise spatial arrangement of functional groups, which is crucial for targeted interactions with biological receptors. nih.govnih.gov

Beyond medicine, adamantane derivatives are integral to materials science. Their thermal stability and defined structure contribute to the creation of high-performance polymers, specialty lubricants, and nanostructured materials. wikipedia.org The ability to functionalize the adamantane cage at its bridgehead positions allows for the synthesis of molecules with specific shapes and functionalities, leading to applications in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. mdpi.comdigitellinc.com These "diamondoids" are also being explored as building blocks for nanodevices and in quantum computing. stanford.eduuni-giessen.de

While direct research on this compound is scarce, its structure—an adamantane core with three hydroxyl (-OH) groups and one hydroxymethyl (-CH₂OH) group at the bridgehead positions—places it firmly within the class of polyhydroxylated adamantanes. These compounds, such as the well-studied 1,3,5-adamantanetriol (B1366330), are of significant academic interest. The presence of multiple hydroxyl groups imparts hydrophilicity, influencing the molecule's solubility and its potential for hydrogen bonding.

The academic inquiry into such a compound would likely focus on several key areas. In materials science, the multiple hydroxyl groups could serve as points for polymerization, leading to the formation of polyesters or polyurethanes with the rigid adamantane core incorporated into the polymer backbone. nih.gov This can enhance the thermal stability and mechanical properties of the resulting polymer. In supramolecular chemistry, the defined geometry of the functional groups could be exploited to create specific host-guest complexes or to direct the formation of metal-organic frameworks. mdpi.com

The combination of both hydroxyl and hydroxymethyl groups on the same adamantane scaffold offers possibilities for selective chemical modifications, given the different reactivity of primary (in the hydroxymethyl group) versus tertiary (at the bridgehead carbons) alcohols. This would allow for the stepwise construction of more complex, multifunctional adamantane derivatives for a variety of research applications.

To provide a comparative context for the potential properties of this compound, the following table summarizes the known physicochemical properties of related, well-documented adamantane polyols.

| Property | 1,3-Adamantanediol (B44800) | 1,3,5-Adamantanetriol |

| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₆O₃ |

| Molecular Weight | 168.23 g/mol | 184.24 g/mol |

| Appearance | Crystalline solid | Crystalline Powder |

| CAS Number | 5001-18-3 | 99181-50-7 |

| PubChem CID | 573829 | 9899022 |

This table presents data for closely related and well-characterized adamantane polyols to serve as a reference point for the potential properties of this compound.

Structure

3D Structure

Properties

CAS No. |

251563-04-9 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

7-(hydroxymethyl)adamantane-1,3,5-triol |

InChI |

InChI=1S/C11H18O4/c12-7-8-1-9(13)4-10(14,2-8)6-11(15,3-8)5-9/h12-15H,1-7H2 |

InChI Key |

KHOMVQYQWPZCIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2(CC3(CC1(CC(C2)(C3)O)O)O)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for Polyhydroxylated Adamantane (B196018) Scaffolds

The introduction of multiple hydroxyl groups onto the adamantane core can be achieved through both chemical oxidation and biocatalytic methods. These approaches offer different levels of selectivity and control over the final product distribution.

Oxidation Reactions of Adamantane Precursors

Direct oxidation of adamantane and its derivatives is a common strategy to introduce hydroxyl groups at the bridgehead positions. Various oxidizing agents and catalytic systems have been employed to achieve polyhydroxylation. For instance, the oxidation of 1-adamantanol (B105290) can be catalyzed by a combination of N-hydroxyphthalimide, cobalt(II) acetylacetonate, and manganese dioxide under an oxygen atmosphere in glacial acetic acid to produce adamantane-1,3,5-triol. mdpi.com

The reaction conditions, including the choice of oxidant and catalyst, play a crucial role in the degree and regioselectivity of hydroxylation. The use of hydrogen peroxide in an acetonitrile-water solution, catalyzed by a copper dichloride complex with dimethylglyoxime, allows for the one-stage oxidation of adamantane to a mixture of tri-, tetra-, and penta-hydroxylated products. nih.gov The conversion of adamantane and the distribution of the oxygenated products are dependent on the reaction parameters, such as the ratio of the solvent components and the method of hydrogen peroxide addition. nih.gov

Detailed findings from a study on the one-stage catalytic oxidation of adamantane are presented below:

| Oxidizing System | Precursor | Major Products | Total Yield of Polyols |

| H₂O₂ / MeCN-H₂O, CuCl₂-dmgH₂ catalyst | Adamantane | Adamantanetriols, -tetraols, -pentaols | 72% |

| O₂, N-hydroxyphthalimide, Co(acac)₂, MnO₂ | 1-Adamantanol | Adamantane-1,3,5-triol | - |

Biocatalytic Conversion Strategies for Hydroxylated Adamantanes

Biocatalytic methods offer a highly selective alternative for the synthesis of polyhydroxylated adamantanes. Whole-cell biotransformations can catalyze the hydroxylation of adamantane derivatives with high regioselectivity under mild reaction conditions.

A notable example is the regioselective synthesis of 1,3,5-adamantanetriol (B1366330) from 1,3-adamantanediol (B44800) using washed cells of Kitasatospora sp. GF12. researchgate.net This biocatalytic system demonstrated the ability to specifically hydroxylate the C5 position of the adamantane cage. The reaction is carried out in a buffer at a controlled pH and temperature, with the addition of glycerol (B35011) to facilitate the recycling of intracellular NADH/NADPH cofactors. researchgate.net The same microbial system can also catalyze the hydroxylation of 1-adamantanol to yield 1,3,5-adamantanetriol. researchgate.net

The table below summarizes the key findings of this biocatalytic conversion:

| Biocatalyst | Substrate | Product | Molar Conversion |

| Kitasatospora sp. GF12 | 1,3-Adamantanediol | 1,3,5-Adamantanetriol | 51.5% |

| Kitasatospora sp. GF12 | 1-Adamantanol | 1,3,5-Adamantanetriol | 36% |

Derivatization Strategies of 1-Hydroxymethyl-3,5,7-Adamantanetriol and Related Polyols

The hydroxyl groups of this compound and similar adamantane polyols provide reactive sites for a variety of chemical modifications. These derivatization strategies allow for the fine-tuning of the molecule's properties and the introduction of new functionalities.

Esterification and Etherification Reactions for Structural Modification

Esterification of adamantane polyols is a straightforward method for structural modification. For example, 1,3,5-adamantanetriol can be reacted with various aliphatic acids to form the corresponding triesters. This reaction is a common strategy to produce synthetic base oils with high thermal and oxidative stability.

While specific examples of etherification of this compound are not extensively detailed in the provided context, the general reactivity of hydroxyl groups suggests that standard ether synthesis methodologies, such as the Williamson ether synthesis, could be applicable for the structural modification of adamantane polyols.

Introduction of Diverse Functional Groups (e.g., Nitro, Amino, Carboxyl, Isocyanato)

The hydroxyl groups of adamantane polyols can be converted into a range of other functional groups, significantly expanding the synthetic utility of these scaffolds.

Nitro Groups: A convenient method for the synthesis of 3,5-bis(hydroxymethyl)adamantan-1-ols involves the successive nitroxylation of 1,3-bis(acetoxymethyl)adamantanes with fuming nitric acid. The resulting 3,5-bis(hydroxymethyl)adamantan-1-yl nitrates can then be converted to the corresponding trinitrates by treatment with fuming nitric acid in acetic anhydride (B1165640). researchgate.net

Amino Groups: The introduction of amino groups can be achieved through various synthetic routes. A general approach involves the conversion of a hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide (B81097) ion and subsequent reduction to the primary amine.

Carboxyl Groups: Carboxylic acid functionalities can be introduced onto the adamantane scaffold through methods such as the Koch-Haaf reaction or by the oxidation of hydroxymethyl groups.

Isocyanato Groups: Adamantyl-containing isocyanates can be prepared from the corresponding carboxylic acids via the Curtius rearrangement. This involves the formation of an acyl azide, which then rearranges to the isocyanate.

Formation of Complex Polycyclic Adamantane Systems (e.g., Trioxa-adamantanetriols)

The rigid framework of adamantane polyols can serve as a template for the construction of more complex polycyclic systems. The synthesis of oxaadamantane derivatives is a notable example. While the direct conversion of this compound to a trioxa-adamantanetriol is not explicitly described, related transformations highlight the potential for such intramolecular cyclizations. For instance, the reaction of 1,3-dichloroadamantanes with fuming nitric acid can lead to the formation of 2-oxaadamantane derivatives through a series of skeletal transformations, including transannular cyclizations.

Generation of Nitro-Substituted Adamantane Derivatives

The introduction of nitrooxy groups (-ONO₂) into the adamantane framework is a key transformation for creating high-energy materials or intermediates for further functionalization. Adamantane polyols, including structures analogous to this compound, serve as effective substrates for nitroxylation.

The reaction is typically carried out using strong nitrating agents. For instance, adamantane-1,3,5,7-tetrol (B3107524) has been successfully converted into its corresponding tetranitrate derivative. researchgate.net This transformation highlights the reactivity of the bridgehead hydroxyl groups on the adamantane core. The process generally involves treating the polyol with a potent nitrating mixture, such as fuming nitric acid, often in the presence of a dehydrating agent like acetic anhydride or sulfuric acid, to facilitate the esterification of the hydroxyl groups. researchgate.netresearchgate.net

Similarly, polyols containing both bridgehead hydroxyl and hydroxymethyl groups can be fully nitroxylated. A developed method for synthesizing 3,5-bis(nitrooxymethyl)adamantan-1-yl nitrates involves treating 3,5-bis(hydroxymethyl)adamantan-1-ols with fuming nitric acid in acetic anhydride. researchgate.net This demonstrates that both the tertiary hydroxyl group on the adamantane cage and the primary hydroxyl groups of the hydroxymethyl substituents can be converted to nitrate (B79036) esters under these conditions.

Based on these established methodologies, it can be inferred that this compound would react in a similar fashion. The three tertiary bridgehead hydroxyl groups and the primary hydroxymethyl group are all susceptible to nitroxylation, potentially yielding 1-(Nitrooxymethyl)-3,5,7-adamantanetriyl trinitrate. The reaction conditions would likely involve a strong nitric acid system to ensure complete conversion of all four hydroxyl functionalities.

Table 1: Nitroxylation of Adamantane Polyols

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Adamantane-1,3,5,7-tetrol | Nitric Acid | Adamantane-1,3,5,7-tetrayl tetranitrate | researchgate.net |

Synthesis of Bis(hydroxymethyl)adamantane Analogs

The synthesis of adamantane derivatives containing multiple hydroxymethyl groups is of interest for creating building blocks for polymers and other complex molecules. researchgate.net While using this compound as a starting material for bis(hydroxymethyl) analogs is not a commonly cited pathway, the synthesis of related structures from different precursors provides insight into the relevant chemical strategies.

A convenient method has been developed for the synthesis of 3,5-bis(hydroxymethyl)adamantan-1-ols. researchgate.net This multi-step process begins not with a polyol, but with 1,3-bis(acetoxymethyl)adamantanes. The key steps of this synthetic route are outlined below:

Nitroxylation: The starting material, 1,3-bis(acetoxymethyl)adamantane, is treated with fuming nitric acid. This reaction introduces a nitrooxy group at a bridgehead position (C1), yielding 3,5-bis(acetoxymethyl)adamantan-1-yl nitrate. researchgate.net

Alkaline Hydrolysis: The resulting nitrate ester is then subjected to alkaline hydrolysis. This step selectively cleaves the acetate (B1210297) esters, converting the acetoxymethyl groups into hydroxymethyl groups, while leaving the nitrate ester intact. The product of this step is 3,5-bis(hydroxymethyl)adamantan-1-yl nitrate. researchgate.net

Reduction: The final step involves the reduction of the nitrate ester group to a hydroxyl group. This is achieved by reacting the compound with hydrazine (B178648) hydrate, which effectively reduces the -ONO₂ group to an -OH group, yielding the target molecule, 3,5-bis(hydroxymethyl)adamantan-1-ol. researchgate.net

This sequence demonstrates a reliable method for constructing adamantane cores possessing both hydroxymethyl and bridgehead hydroxyl functionalities.

Table 2: Synthetic Pathway to 3,5-Bis(hydroxymethyl)adamantan-1-ols

| Step | Precursor | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 1,3-Bis(acetoxymethyl)adamantanes | Fuming Nitric Acid | 3,5-Bis(acetoxymethyl)adamantan-1-yl nitrates | researchgate.net |

| 2 | 3,5-Bis(acetoxymethyl)adamantan-1-yl nitrates | Sodium Hydroxide | 3,5-Bis(hydroxymethyl)adamantan-1-yl nitrates | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-Hydroxymethyl-3,5,7-adamantanetriol, both ¹H and ¹³C NMR would provide critical information about the number and connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The adamantane (B196018) cage itself has a high degree of symmetry, which simplifies the spectrum. Protons on the methylene (B1212753) bridges of the adamantane core would likely appear as a complex multiplet, while the protons of the hydroxymethyl group (-CH₂OH) would present a unique chemical shift. The hydroxyl protons (-OH) may appear as broad singlets, and their chemical shift can be concentration and solvent dependent. The integration of these signals would confirm the ratio of different protons in the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. For this compound, distinct signals would be expected for the carbon of the hydroxymethyl group, the quaternary carbons of the adamantane cage bonded to the hydroxyl groups, the methine carbons, and the methylene carbons of the cage. The chemical shifts of these carbons are influenced by the presence of the electron-withdrawing hydroxyl groups. For comparison, the ¹³C NMR spectrum of the parent adamantane shows two signals at approximately 28.46 and 37.85 ppm, corresponding to the methine and methylene carbons, respectively. wikipedia.org The introduction of hydroxyl and hydroxymethyl groups would cause a downfield shift for the adjacent carbons.

To illustrate the expected data, the following table presents typical ¹H and ¹³C NMR chemical shifts for adamantane.

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

| Adamantane | ¹H | 1.756 | m |

| 1.873 | m | ||

| ¹³C | 28.46 | ||

| 37.85 |

Data for illustrative purposes based on adamantane. wikipedia.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The C-H stretching vibrations of the adamantane cage would appear in the region of 2850-3000 cm⁻¹. Additionally, C-O stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1260 cm⁻¹. The presence of these characteristic absorption bands would provide strong evidence for the presence of the hydroxyl and hydroxymethyl functional groups. The IR spectrum of adamantane itself primarily shows C-H stretching and bending vibrations. nist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200-3600 (broad) |

| C-H Stretch (alkane) | 2850-3000 |

| C-O Stretch | 1000-1260 |

Expected IR absorption bands for this compound based on typical functional group frequencies.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₁H₁₈O₄), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

The fragmentation of adamantane derivatives in the mass spectrometer often involves the loss of functional groups and cleavage of the cage structure. The mass spectrum of adamantane itself shows a prominent molecular ion peak at m/z 136, with other significant fragments at m/z 93, 80, 79, and 67. wikipedia.orgnist.gov For this compound, fragmentation would likely involve the loss of water (H₂O) from the hydroxyl groups and the loss of the hydroxymethyl radical (•CH₂OH).

| Ion | m/z (expected) | Identity |

| [M]⁺ | 214.12 | Molecular Ion |

| [M-H₂O]⁺ | 196.11 | Loss of water |

| [M-CH₂OH]⁺ | 183.10 | Loss of hydroxymethyl radical |

Hypothetical major fragments for this compound in mass spectrometry.

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. researchgate.net If a suitable single crystal of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles. This would confirm the adamantane cage structure, the positions of the four substituents, and their stereochemical relationships. The crystal structure of adamantane itself has been extensively studied and is known to exist in a face-centered cubic lattice at room temperature. wikipedia.org The presence of multiple hydroxyl groups in this compound would likely lead to a complex network of intermolecular hydrogen bonds, which would significantly influence the crystal packing.

Two-Dimensional (2D) NMR Spectroscopy for Complex Structural Characterization

For molecules with complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are invaluable for making unambiguous assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal which protons are coupled to each other, helping to trace the connectivity of the protons within the adamantane framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the hydroxymethyl group and the adamantane cage, as well as the positions of the hydroxyl groups on the cage.

Through the combined application of these advanced spectroscopic and analytical methods, the complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further research into its properties and applications.

Computational and Theoretical Investigations of 1 Hydroxymethyl 3,5,7 Adamantanetriol and Derivatives

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for understanding the three-dimensional structure and dynamic behavior of molecules like 1-Hydroxymethyl-3,5,7-adamantanetriol. While the adamantane (B196018) core is exceptionally rigid, the orientation and interaction of its substituent groups, such as the hydroxymethyl and hydroxyl moieties, are subject to conformational flexibility.

Conformational Preferences: The primary goal of conformational analysis is to identify the most stable arrangement of a molecule's atoms in three-dimensional space. For this compound, this involves determining the rotational positions (rotamers) of the C-O bonds in the hydroxyl groups and the C-C and C-O bonds in the hydroxymethyl group. Intramolecular hydrogen bonding between the hydroxyl groups can play a significant role in stabilizing certain conformations. Computational models can predict these low-energy conformations, which are crucial for understanding how the molecule interacts with its environment.

These simulations typically involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for every atom. The resulting trajectory provides a wealth of information on conformational dynamics, solvent interactions, and the stability of intramolecular hydrogen bonds.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the electronic properties of molecules, which govern their reactivity. researchgate.net These methods solve approximations of the Schrödinger equation to determine electron distribution and orbital energies. arxiv.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. dergipark.org.tr For this compound, the hydroxyl and hydroxymethyl groups are expected to significantly influence the energies and spatial distributions of these orbitals compared to the unsubstituted adamantane cage. mdpi.comnih.gov

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across a molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. dergipark.org.tr For this compound, the oxygen atoms of the hydroxyl groups would be regions of high negative potential, making them primary sites for hydrogen bonding and interaction with electrophiles. ksu.edu.sa

Reactivity Descriptors: DFT calculations can quantify various chemical descriptors such as hardness, softness, and electronegativity. These values help predict how a molecule will behave in a chemical reaction. For instance, the calculations can reveal which of the hydroxyl groups is most likely to be deprotonated or act as a nucleophile, providing a theoretical basis for predicting reaction outcomes. researchgate.netnih.gov

| Compound Derivative | Method | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| 1-Adamantanol (B105290) (dimer) | DFT/B3LYP | 8.04 | dergipark.org.tr |

| 1-Adamantane Carboxylic Acid (dimer) | DFT/B3LYP | 7.27 | dergipark.org.tr |

| Pristine Adamantane | DFT/B3LYP | Not Specified | mdpi.com |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. csic.es

For this compound, docking studies can identify potential biological targets and elucidate how it might interact with a protein's binding site. The process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein.

Sampling: A docking algorithm explores a vast number of possible binding poses of the ligand within the receptor's active site.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode. ksu.edu.sa

The adamantane cage itself is hydrophobic and can form favorable van der Waals interactions within hydrophobic pockets of a protein's active site. nih.gov The four hydroxyl groups of this compound are capable of forming a network of hydrogen bonds with polar amino acid residues (such as serine, threonine, or aspartic acid), which can significantly enhance binding affinity and specificity. csic.esnih.gov Docking studies can predict these specific interactions, providing hypotheses that can be tested experimentally.

Theoretical Prospecting of Biological Activities

Beyond docking to known targets, computational methods can predict a molecule's potential biological activities from its structure alone. nih.govelsevierpure.com These in silico approaches are crucial for prioritizing compounds for further experimental testing. bio-hpc.eunih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov By building a model with known adamantane derivatives, researchers could predict the activity of a new compound like this compound. nih.gov The model uses calculated molecular descriptors (e.g., lipophilicity, molecular weight, electronic properties) to forecast properties like inhibitory concentration (IC50) or binding affinity. nih.gov For instance, a 3D-QSAR model could reveal that the specific placement of hydroxyl groups at the 3, 5, and 7 positions is critical for a particular biological effect. nih.gov

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (a pharmacophore) required for biological activity. By comparing the structure of this compound to known pharmacophores, it's possible to predict its potential targets. The combination of a hydrophobic cage and multiple hydrogen bond donors/acceptors in this molecule makes it a candidate for interacting with a variety of receptors. nih.gov

Prediction of ADME Properties: Computational tools can also predict a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The presence of multiple hydroxyl groups would likely increase the water solubility of this compound compared to less substituted adamantanes, potentially affecting its absorption and distribution profile. researchgate.net

Computational Assessment of Energetic Profiles

The thermodynamic stability of a compound is a fundamental property that influences its synthesis, storage, and application. Computational chemistry provides reliable methods for assessing the energetic profiles of molecules.

Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is the energy change when one mole of a compound is formed from its constituent elements in their standard states. Quantum chemical methods, such as G4 theory or coupled-cluster approaches, can calculate this value with high accuracy. researchgate.net These calculations are often benchmarked against experimental data for related compounds to ensure their reliability. researchgate.net The calculated enthalpy of formation provides a measure of the molecule's intrinsic stability.

Thermal Stability and Decomposition: Computational methods can also be used to investigate the thermal stability of a molecule by modeling its decomposition pathways. researchgate.net By calculating the activation energies for potential bond-breaking reactions, researchers can predict the temperature at which the molecule will begin to decompose and identify the likely initial products. For this compound, the C-C bonds of the cage and the C-O bonds of the substituents would be analyzed to determine the weakest points in the structure under thermal stress. The high stability of the adamantane cage suggests that decomposition would likely initiate at the substituent groups. researchgate.net

| System | Method | Calculated Energy | Energy Type | Reference |

|---|---|---|---|---|

| 1-Adamantanol (dimer) | DFT/B3LYP-D3 | -8.61 kcal/mol | Corrected Complexation Energy | dergipark.org.tr |

| 1-Adamantane Carboxylic Acid (dimer) | DFT/B3LYP-D3 | -23.75 kcal/mol | Corrected Complexation Energy | dergipark.org.tr |

| Pristine Adamantane | DFT | -10632 eV | Total Electronic Energy | mdpi.com |

Advanced Applications in Medicinal Chemistry Research in Vitro and Mechanistic Focus

Antiviral Research Applications

The adamantane (B196018) core is a well-established pharmacophore in antiviral drug discovery. Research into 1-Hydroxymethyl-3,5,7-adamantanetriol and related compounds has explored several mechanisms of viral inhibition.

Adamantane derivatives have historically been recognized for their ability to interfere with the life cycle of the influenza A virus. nih.gov The primary target for many of these compounds is the M2 protein, a proton-selective ion channel essential for viral replication. nih.gov By blocking this channel, adamantane derivatives prevent the acidification of the virion interior, a crucial step for viral uncoating and the release of the viral genome into the host cell. nih.gov While direct studies on this compound's interaction with the M2 channel are not extensively detailed in publicly available research, its structural similarity to other active adamantanes suggests a similar mechanism of action is plausible. The cage-like structure of the adamantane core is well-suited to fit within the M2 channel pore, effectively blocking proton transport. nih.gov

A significant challenge in the clinical use of adamantane-based antivirals has been the emergence of resistant strains of influenza A. biorxiv.orgbiorxiv.org Mutations in the M2 protein can alter the binding site and reduce the efficacy of these drugs. nih.gov While some novel adamantane derivatives have shown activity against resistant strains, specific data on the efficacy of this compound against such strains is not yet widely published. researchgate.net The development of new adamantane analogs is an active area of research aimed at overcoming these resistance mechanisms. biorxiv.orgbiorxiv.org

Beyond influenza, the adamantane scaffold has been investigated for its potential to inhibit other viruses through different mechanisms. One such mechanism is the chelation of zinc ions, which are essential for the function of certain viral proteins. The HIV-1 nucleocapsid protein 7 (NCp7) is a zinc-finger protein that plays a critical role in viral replication. The potential for adamantane derivatives to act as zinc ejectors from NCp7 is an area of research interest.

Similarly, the SARS-CoV helicase, an enzyme vital for viral RNA replication, is another potential target. While specific studies on this compound's zinc-chelating activity are not prominent, the broader class of adamantane derivatives is being explored for these applications.

Recent research has identified the p37 major envelope protein as a promising target for antiviral drugs against orthopoxviruses, such as the vaccinia virus. nih.gov A study focused on the design and synthesis of adamantane derivatives as potential inhibitors of this protein demonstrated promising in vitro activity. nih.gov Several synthesized compounds containing the adamantane moiety were found to inhibit the replication of vaccinia, cowpox, and mousepox viruses, with some showing IC50 concentrations in the sub-micromolar range. nih.gov This suggests that the adamantane scaffold, as present in this compound, could be a valuable starting point for the development of new anti-poxvirus agents.

Antimicrobial Research Applications

The lipophilic nature of the adamantane cage can enhance the ability of compounds to interact with and disrupt bacterial cell membranes, leading to antimicrobial effects. mdpi.com

Antifungal Research for Candida spp. Inhibition

Adamantane derivatives have been explored for their potential as antifungal agents, particularly against various Candida species, which are common causes of fungal infections in humans. The research in this area often involves synthesizing new adamantane-containing compounds and evaluating their in vitro activity.

One study synthesized a series of new Schiff bases from 1- or 2-aminoadamantane (B82074) and various benzaldehyde (B42025) derivatives. scilit.comnih.govthieme-connect.com The antifungal activity of these compounds was tested against several Candida species, including Candida albicans, Candida krusei, and Candida parapsilosis. scilit.comnih.govthieme-connect.com Among the synthesized compounds, 1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantane demonstrated notable activity against C. krusei and C. parapsilosis, with a minimal inhibitory concentration (MIC) of 32 µg/mL. scilit.comnih.govthieme-connect.com

Another study investigated adamantane-linked isothiourea derivatives and found that they exhibited moderate activity against the pathogenic fungus Candida albicans. acs.org Furthermore, novel 1-adamantyl derivatives have been designed and evaluated for their antifungal activity against Candida albicans, with some compounds showing substantial antifungal properties. researchgate.net

| Adamantane Derivative | Candida Species | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantane | C. krusei | 32 | scilit.comnih.govthieme-connect.com |

| 1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantane | C. parapsilosis | 32 | scilit.comnih.govthieme-connect.com |

| Adamantane-linked isothiourea derivatives | C. albicans | Moderate activity | acs.org |

| N'-(3-hydroxy-4-methoxy benzylidene) adamantane-1-carbohydrazide | C. albicans | MIC < 1.95 | researchgate.net |

Neuropharmacological Research Avenues

The neuropharmacological potential of adamantane derivatives has been a significant area of research, with a focus on their neuroprotective effects and modulation of neurological pathways. The established adamantane-containing drugs, amantadine (B194251) and memantine, are used in the treatment of neurodegenerative diseases, which has spurred further investigation into novel derivatives. nih.gov

Research has demonstrated that certain adamantane derivatives possess significant neuroprotective activity in preclinical models of brain ischemia. nih.govnih.gov For instance, the adamantane derivative 5-hydroxyadamantane-2-on has been shown to enhance cerebral blood flow in rats with brain ischemia. nih.govnih.gov In a model of permanent middle cerebral artery occlusion, this compound promoted compensatory regeneration in neural cells, axons, and glial cells, and increased the number of microcirculatory vessels. nih.gov Furthermore, it increased the survival rate of animals with hypergravity-induced ischemia. nih.gov

New adamantane-containing edaravone (B1671096) conjugates have also been synthesized and investigated for their neuroprotective potential, particularly for conditions like amyotrophic lateral sclerosis (ALS). mdpi.com These compounds have been found to inhibit lipid peroxidation and calcium-related mitochondrial permeability. mdpi.com

The mechanism of action for the neuroprotective effects of some adamantane derivatives appears to involve the modulation of various neurological pathways. Unlike memantine, which is an antagonist of NMDA receptors, 5-hydroxyadamantane-2-on does not block these receptors. nih.govnih.gov Instead, its cerebrovascular and neuroprotective activities are thought to involve the GABAergic system of brain vessels. nih.gov

Other novel adamantane derivatives have been designed to act on multiple targets in the neurodegenerative pathway. uwc.ac.za These compounds aim to inhibit calcium influx through both voltage-gated calcium channels (VGCC) and NMDA receptors. uwc.ac.za Some of these novel compounds have shown good inhibitory activity against both NMDA receptor- and KCl-mediated calcium influx. uwc.ac.za Additionally, certain adamantane derivatives act as blockers of open ligand-gated channels, including nicotinic acetylcholine (B1216132) (ACh) and NMDA receptors, and have demonstrated anticonvulsant properties in animal models. nih.gov

Antineoplastic Research Investigations

The antiproliferative properties of adamantane derivatives against various cancer cell lines have been a fertile ground for research, with a focus on their in vitro activity and the targeting of specific enzymatic pathways.

Numerous studies have synthesized and evaluated libraries of adamantane derivatives for their antiproliferative activities. nih.govresearchgate.netnih.govresearchgate.net For example, certain adamantane derivatives have shown activity against murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and cervix carcinoma cells (HeLa). nih.gov

New adamantane derivatives with sigma receptor affinity have also been synthesized and have shown significant in vitro activity against various cancer cell lines. researchgate.netnih.gov One such compound, 1a, demonstrated an interesting in vivo anticancer profile against the ovarian cancer cell line IGROV-1. nih.gov Furthermore, adamantane-linked isothiourea derivatives have been evaluated for their in vitro antiproliferative activity, with some analogues displaying IC50 values under 30 μM against five human cancer cell lines. acs.org

| Adamantane Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Adamantane-linked isothiourea (4-bromobenzyl analogue) | Various human cancer cell lines | IC50 < 30 µM | acs.org |

| 4-(1-adamantyl)-4,4-diarylbutylamine (1a) | IGROV-1 (ovarian) | Significant in vivo activity | nih.gov |

| 1,3,4-thiadiazolo-adamantane derivatives | MCF-7 (breast), HepG-2 (liver), A549 (lung) | Promising apoptotic inducers | johnshopkins.edu |

A significant focus of antineoplastic research on adamantane derivatives has been the inhibition of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Several studies have designed and synthesized adamantane derivatives as potential EGFR inhibitors. johnshopkins.eduresearchgate.net

One study developed a series of 1,3,4-thiadiazolo-adamantane derivatives and evaluated their inhibitory activity against both wild-type EGFR (EGFRWT) and mutant forms. johnshopkins.edu Some of these compounds showed potent inhibitory activity, with IC50 values in the nanomolar range against both wild-type and mutant EGFR. johnshopkins.edu For instance, the thiazolo-thiadiazole adamantane derivative 17 was identified as a particularly strong inhibitor of EGFR. johnshopkins.edu Molecular docking studies have also been performed to understand the binding interactions of these adamantane derivatives within the active site of EGFR. johnshopkins.eduresearchgate.net

Other Mechanistic Biological Activity Research (e.g., Antidiabetic, Antimalarial, Anti-inflammatory)

While direct in vitro mechanistic studies on this compound regarding its antidiabetic, antimalarial, and anti-inflammatory potential are not extensively documented in publicly available literature, the broader class of adamantane derivatives has been the subject of significant research in these areas. The unique lipophilic and rigid structure of the adamantane cage makes it an attractive scaffold in medicinal chemistry to enhance the therapeutic properties of various compounds. mdpi.com

Antidiabetic Activity

Certain adamantane derivatives have been identified as a novel class of insulin (B600854) secretagogues. nih.gov In vitro studies using mouse islets have shown that adamantane derivatives bearing an amino group can stimulate insulin release. nih.gov The proposed mechanism involves the inhibition of K+ permeability in the β-cell membrane, leading to depolarization. This depolarization, in turn, activates voltage-dependent Ca2+ channels, facilitating Ca2+ influx and subsequently triggering the secretion of insulin. nih.gov

For instance, 1-adamantanamine has been shown to reversibly inhibit 86Rb efflux from islet cells, depolarize the β-cell membrane, and stimulate 45Ca uptake and efflux, all of which are critical steps in the insulin secretion pathway. nih.gov The secretory response was found to be dependent on extracellular Ca2+. nih.gov Interestingly, the substitution of the amino group with a hydroxyl group, as in 1-adamantanol (B105290), was found to suppress this activity, suggesting the importance of the specific functional groups attached to the adamantane core. nih.gov

Furthermore, some adamantane derivatives are integral components of established antidiabetic drugs like vildagliptin (B1682220) and saxagliptin, which are dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. mdpi.comnih.gov

Table 1: In Vitro Antidiabetic Activity of Selected Adamantane Derivatives

| Compound | Model System | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| 1-Adamantanamine | Mouse Islets | Stimulated insulin release, inhibited 86Rb efflux, depolarized β-cell membrane, stimulated 45Ca uptake and efflux. | Decreased K+ permeability of the β-cell membrane, leading to depolarization and activation of voltage-dependent Ca2+ channels. | nih.gov |

| 2-Adamantanamine | Mouse Islets | As potent as 1-adamantanamine in stimulating insulin release. | Not explicitly detailed, but presumed to be similar to 1-adamantanamine. | nih.gov |

Antimalarial Activity

The adamantane scaffold has also been incorporated into potential antimalarial agents. Research has focused on conjugating adamantane moieties with known antimalarial drugs like chloroquine (B1663885) to overcome drug resistance. nih.gov

A series of adamantane amine-linked chloroquinoline derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum. nih.gov Several of these conjugates demonstrated high activity against chloroquine-resistant strains, suggesting that the adamantane group may play a role in circumventing resistance mechanisms. nih.gov For example, certain aza-adamantanol and adamantane-imine chloroquine conjugates showed a significant increase in antiplasmodial activity and a reduced resistance index compared to chloroquine alone. nih.gov The lipophilic nature of the adamantane moiety is thought to enhance the drug's ability to interact with parasitic membranes or other targets. nih.gov

Table 2: Antimalarial Activity of Selected Adamantane-Chloroquine Conjugates

| Compound Type | Plasmodium falciparum Strain | Key Findings | Potential Role of Adamantane | Reference |

|---|---|---|---|---|

| Aza-adamantanol Chloroquine Conjugates | Chloroquine-resistant (K1) | Highly active (IC50 < 100 nM), 3-4 fold increase in activity compared to chloroquine, reduced resistance index. | May contribute to overcoming chloroquine resistance mechanisms. | nih.gov |

Anti-inflammatory Activity

The anti-inflammatory properties of various adamantane derivatives have also been a focus of investigation. A number of adamantane-containing molecules have been designed and synthesized as potential anti-inflammatory agents. nih.gov Their activity has been evaluated in models such as phlogistic-induced mouse paw edema. nih.gov

The mechanism of action for some of these compounds appears to be distinct from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes. nih.gov For instance, one deacylated adamantane derivative was found to be highly active in inhibiting inflammation induced by Baker's yeast, a process that involves the activation of the lipoxygenase and/or complement systems. nih.gov This suggests that adamantane derivatives may offer alternative pathways for modulating the inflammatory response.

Additionally, adamantyl isothiourea derivatives have been shown to suppress inflammation in experimental models of hepatocellular carcinoma by inhibiting the TLR4-MyD88-NF-κB signaling pathway. nih.gov

Table 3: Anti-inflammatory Activity of Selected Adamantane Derivatives

| Compound Type | Model System | Key Findings | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Deacylated Adamantane Derivative | Baker's yeast-induced inflammation | Highly active in inhibiting inflammation. | Inhibition of lipoxygenase and/or complement systems, distinct from COX inhibition. | nih.gov |

Applications in Advanced Materials Science and Engineering

Polymer Chemistry and Material Design

The adamantane (B196018) core of 1-Hydroxymethyl-3,5,7-adamantanetriol provides a robust and sterically hindered scaffold that can significantly influence the properties of polymeric materials.

This compound, with its one primary and three tertiary hydroxyl groups, can serve as a multifunctional monomer or crosslinking agent in the synthesis of various polymers, including polyesters, polyurethanes, and polycarbonates. The rigid, three-dimensional structure of the adamantane cage, when incorporated into a polymer backbone, disrupts chain packing and reduces the degree of crystallinity, which can lead to enhanced solubility and processability of otherwise intractable polymers.

The presence of multiple hydroxyl groups allows for the formation of highly crosslinked thermosetting polymers. These networks are characterized by their exceptional thermal and chemical resistance due to the inherent stability of the adamantane moiety. The reactivity of the hydroxyl groups can be tailored for specific polymerization reactions. For instance, the primary hydroxyl group is generally more reactive than the tertiary ones, allowing for selective chemical modifications and controlled polymer architecture.

Adamantane-based polyols, as a class of compounds including this compound, are recognized as starting materials for a variety of polymeric materials. The synthesis of adamantane polyols containing hydroxy groups at the bridgehead positions has been a subject of considerable research, underscoring their importance in polymer science.

The incorporation of the bulky and rigid adamantane structure into polymer chains is a well-established strategy for enhancing the performance characteristics of materials. Adamantane-containing polymers typically exhibit significantly higher glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical properties compared to their non-adamantane-containing counterparts.

For example, polyimides derived from adamantane-containing diamines have shown remarkably high glass transition temperatures, ranging from 285 to 440 °C, along with excellent optical transparency. While these are not directly synthesized from this compound, they illustrate the profound impact of the adamantane cage on polymer properties. It is anticipated that polymers derived from this compound would exhibit similar enhancements. The inherent rigidity of the adamantane unit restricts segmental motion within the polymer chains, thus increasing the energy required for the material to transition from a glassy to a rubbery state.

The table below provides a comparative overview of the general properties of standard polymers versus those containing adamantane moieties, illustrating the expected enhancements from incorporating monomers like this compound.

| Property | Standard Polymer (e.g., Polycarbonate) | Adamantane-Containing Polymer (Expected) |

| Glass Transition Temperature (Tg) | Lower | Significantly Higher |

| Thermal Stability | Moderate | High to Excellent |

| Mechanical Strength | Good | Enhanced (Higher Modulus) |

| Solubility | Varies | Often Improved |

| Optical Transparency | Good | Potentially Excellent |

Development of Functional Fluids

The thermal stability and unique molecular structure of adamantane derivatives make them promising candidates for the development of high-performance functional fluids.

There is a growing demand for high-performance lubricants and hydraulic fluids that can operate under extreme temperature conditions. Adamantane derivatives, due to their high thermal and oxidative stability, are being explored as next-generation base oils. Research into triesters of the closely related 1,3,5-adamantanetriol (B1366330) has demonstrated their potential as heat-resistant lubricants.

These adamantane-based esters exhibit low pour points (below -40°C) and a range of viscosities suitable for lubrication applications (4.361 to 9.912 mm²/s at 100°C). Their thermo-oxidative stability is notably high, with indices in the range of 221.6–240.3°C. Given the structural similarities, esters derived from this compound are expected to display comparable, if not superior, performance as heat-resistant base oils. The bulky adamantane cage can provide a protective shield against thermal degradation and oxidation.

The following table presents typical data for adamantane-based esters, indicating their suitability as heat-resistant base oils.

| Property | Adamantane Triester (Based on 1,3,5-adamantanetriol) |

| Pour Point (°C) | < -40 |

| Viscosity at 100°C (mm²/s) | 4.361 - 9.912 |

| Thermo-oxidative Stability Index (°C) | 221.6 - 240.3 |

The stringent requirements for fluids used in aviation and aerospace, such as high thermal stability, low volatility, and fire resistance, make adamantane-based compounds attractive candidates. researchgate.net While specific studies on this compound for these applications are not widely published, the general properties of adamantane derivatives align well with the needs of the aerospace industry. researchgate.netgoogleapis.com

Phosphate esters are commonly used in aviation hydraulic fluids due to their excellent fire resistance. googleapis.com The hydroxyl groups of this compound could be esterified with phosphoric acid derivatives to create novel, potentially high-performance hydraulic fluids. Such fluids would be expected to benefit from the inherent thermal stability of the adamantane core. googleapis.com

Furthermore, some alkyl derivatives of adamantane have been utilized as working fluids in hydraulic systems. The development of functional fluids from this compound could lead to improved safety and reliability in aviation and aerospace systems.

Supramolecular Chemistry and Nanostructured Materials

The rigid, well-defined, and three-dimensional structure of this compound makes it an excellent building block for the construction of complex supramolecular assemblies and nanostructured materials. aps.org The hydroxyl groups provide sites for directional interactions, such as hydrogen bonding, which can guide the self-assembly process.

Adamantane's cage-like structure is a key feature in its application as a molecular building block for the self-assembly of nanostructures. In the realm of host-guest chemistry, adamantane derivatives are known to form stable inclusion complexes with cyclodextrins and cucurbiturils. nih.gov This property can be exploited to create molecular switches, drug delivery systems, and responsive materials. The hydroxyl groups of this compound can be functionalized to attach to other molecules of interest, which can then be reversibly encapsulated by a host molecule.

The precise geometry of this compound also makes it a candidate for the synthesis of metal-organic frameworks (MOFs). The hydroxyl groups can act as coordination sites for metal ions, leading to the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis. The adamantane units would serve as rigid linkers, ensuring the stability and porosity of the resulting framework. While the direct use of this compound in MOF synthesis is an emerging area, the principles of MOF design strongly suggest its suitability for creating novel, robust frameworks.

Building Blocks for Supramolecular Architectures

The well-defined geometry of this compound, with its four potential points of functionalization (one hydroxymethyl and three hydroxyl groups), makes it a promising building block for the construction of complex supramolecular assemblies. The hydroxyl groups can participate in hydrogen bonding, a key directional force in self-assembly, to form predictable and stable networks.

Adamantane derivatives are well-known for their ability to form host-guest complexes with macrocyclic hosts such as cyclodextrins and cucurbiturils. nih.govnih.govmdpi.com The adamantyl group acts as a guest that fits snugly within the hydrophobic cavity of these hosts, forming stable inclusion complexes. nih.govmdpi.com This interaction is a powerful tool for creating larger, non-covalently linked structures. While specific studies on the host-guest chemistry of this compound are not extensively documented, its adamantane core suggests a strong potential for similar interactions.

The multiple hydroxyl groups on this compound offer sites for further chemical modification, allowing for the attachment of other molecular entities. This "click" chemistry approach can be used to link the adamantane core to other molecules, creating multifunctional structures with tailored properties for applications in drug delivery, sensing, and molecular recognition. The defined orientation of the functional groups ensures that the resulting supramolecular structures have a predictable and controlled three-dimensional arrangement.

For instance, related bifunctional adamantane derivatives have been shown to form one-dimensional chains through intermolecular hydrogen bonding, demonstrating the potential of these molecules to act as tectons in crystal engineering. The tripodal arrangement of the hydroxyl groups in this compound could lead to the formation of more complex three-dimensional networks.

Table 1: Potential Supramolecular Architectures Utilizing this compound

| Architecture Type | Key Interaction | Potential Application |

|---|---|---|

| Host-Guest Complexes | Inclusion of the adamantane core within a macrocyclic host (e.g., cyclodextrin, cucurbituril) | Drug delivery, sensing, molecular machinery |

| Hydrogen-Bonded Networks | Intermolecular hydrogen bonding between hydroxyl groups | Crystal engineering, functional materials |

| Self-Assembled Monolayers | Attachment to surfaces via functionalized hydroxyl groups | Surface modification, biocompatible coatings |

| Dendrimers | Use as a core molecule for the divergent synthesis of dendritic structures | Nanocarriers, catalysis |

Design of Porous Materials and Frameworks

The rigid and well-defined tetrahedral geometry of the adamantane cage makes it an ideal building block, or "node," for the construction of porous materials such as Metal-Organic Frameworks (MOFs) and Porous Organic Frameworks (POFs). researchgate.netresearchgate.net These materials are characterized by high surface areas and ordered pore structures, making them suitable for applications in gas storage, separation, and catalysis.

While the direct use of this compound as a linker in MOF or POF synthesis is not yet widely reported, its structure provides the necessary attributes. The hydroxyl and hydroxymethyl groups can be functionalized to create suitable coordinating groups, such as carboxylates or nitrogen-containing heterocycles, which can then be linked with metal ions or clusters to form extended frameworks. researchgate.netrsc.org

For example, other adamantane derivatives, such as 1,3,5,7-tetrakis(4-carboxyphenyl)adamantane, have been successfully employed as tetratopic linkers to create highly stable and porous MOFs. The rigidity of the adamantane core is imparted to the resulting framework, leading to materials with robust structures. The use of a tripodal linker derived from this compound could lead to the formation of frameworks with different topologies and pore geometries.

The synthesis of porous aromatic frameworks (PAFs) using monomers like 1,3,5-tris(4-bromophenyl)benzene, which shares a similar three-fold symmetry with functionalized this compound, has demonstrated the potential for creating materials with high surface areas for organic pollutant adsorption. rsc.org This suggests that appropriately functionalized derivatives of this compound could also serve as valuable precursors for porous organic materials.

Table 2: Potential of this compound in Porous Materials

| Framework Type | Role of Adamantane Derivative | Key Feature |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | As a tripodal organic linker (after functionalization) | Rigid framework with defined pore structure |

| Porous Organic Frameworks (POFs) | As a monomer in polymerization reactions | High surface area and thermal stability |

| Covalent Organic Frameworks (COFs) | As a building block with defined geometry | Ordered, crystalline porous structures |

Energy Materials Research

The high density and strained cage structure of adamantane and its derivatives have led to their investigation in the field of energetic materials. The incorporation of energetic functionalities, such as nitro groups, onto the adamantane scaffold can result in compounds with high energy density and good thermal stability.

Investigation as High-Energy Dense Oxidizers

High-energy dense oxidizers (HEDOs) are crucial components of solid propellants and explosives, providing the oxygen necessary for the combustion of the fuel. There is a continuous search for new HEDOs with improved performance and safety characteristics compared to traditional oxidizers like ammonium (B1175870) perchlorate.

Polycyclic compounds with a high degree of nitration are promising candidates for HEDOs due to their high density and favorable oxygen balance. dtic.mildtic.mil Research has been conducted on the synthesis of nitro-substituted adamantane compounds derived from adamantane-1,3,5,7-tetrol (B3107524). researchgate.net The nitration of the hydroxyl groups leads to the formation of nitrate (B79036) esters, which are energetic functionalities. These compounds have been evaluated for their energetic properties, thermal stabilities, and sensitivities, showing potential as HEDOs. researchgate.net

Following this precedent, this compound can be considered a precursor for the synthesis of novel HEDOs. The four hydroxyl groups can be converted to nitrate ester groups (-ONO₂) through nitration with agents like fuming nitric acid. The resulting tetranitrate derivative would be a high-density molecule with a positive oxygen balance, contributing to its energetic performance. The rigid adamantane core is expected to impart good thermal stability to the molecule.

The synthesis of related compounds, such as 3,5-bis(nitrooxymethyl)adamantan-1-yl nitrates, has been reported, demonstrating the feasibility of nitrating polyhydroxylated adamantanes. researchgate.net The energetic properties of these nitrated derivatives can be theoretically calculated and experimentally determined to assess their potential as HEDOs.

Table 3: Predicted Energetic Properties of Nitrated this compound

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Density | High | Based on the compact, caged structure of adamantane. |

| Oxygen Balance | Positive | Due to the presence of four nitrate ester groups per molecule. |

| Heat of Formation | High (positive) | The strained ring system of adamantane contributes to a higher heat of formation. |

| Thermal Stability | Good | The rigid adamantane scaffold is known to enhance thermal stability. |

| Detonation Velocity | High | A combination of high density and high heat of formation typically leads to high detonation velocities. |

| Detonation Pressure | High | Correlates with high detonation velocity and density. |

Components in Energetic Compositions

Beyond their potential as standalone HEDOs, derivatives of this compound could also be utilized as components in more complex energetic compositions, such as propellants and polymer-bonded explosives (PBXs).

Furthermore, the polyol nature of this compound makes it a potential precursor for the synthesis of energetic binders. dtic.mil The hydroxyl groups can be reacted with isocyanates to form polyurethanes or with other monomers to form polyesters or polyethers. If the adamantane core is pre-functionalized with energetic groups, the resulting polymer will be an energetic binder with the inherent high density and stability of the adamantane cage.

The synthesis of azaadamantane-based energetic compounds with multiple nitro groups has shown the potential for creating high-energy-density materials with excellent detonation properties. nih.gov This highlights the versatility of the adamantane skeleton in designing novel energetic molecules. While direct research on this compound in these applications is limited, the principles of energetic materials design suggest its derivatives hold promise for future advancements in this field.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Strategies

The advancement of research into 1-Hydroxymethyl-3,5,7-adamantanetriol is intrinsically linked to the development of efficient and sustainable methods for its synthesis. While traditional methods for functionalizing the adamantane (B196018) cage exist, future efforts are expected to focus on greener and more selective synthetic routes.

Key areas for future synthetic research include:

Catalytic C-H Functionalization: A significant area of development lies in the direct, catalyst-controlled functionalization of the adamantane C-H bonds. This approach aims to introduce hydroxyl and hydroxymethyl groups with high selectivity, thereby minimizing the need for multi-step syntheses and protecting groups, which are often associated with lower yields and increased waste.

Green Chemistry Approaches: Future synthetic strategies will likely incorporate principles of green chemistry. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as photocatalysis or biocatalysis. The goal is to develop synthetic pathways that are not only efficient but also have a minimal environmental footprint.

Flow Chemistry: The application of continuous flow chemistry presents an opportunity for the scalable and safe production of this compound. Flow reactors can offer precise control over reaction parameters, leading to improved yields and purity, while also minimizing the risks associated with handling reactive intermediates.

| Synthetic Strategy | Focus | Potential Advantages |

| Catalytic C-H Functionalization | High selectivity in introducing functional groups | Reduced number of synthetic steps, higher yields, less waste |

| Green Chemistry | Use of benign solvents and renewable materials | Minimized environmental impact, increased sustainability |

| Flow Chemistry | Scalable and safe production | Improved process control, enhanced safety and purity |

Exploration of Undiscovered Biological Target Interactions and Therapeutic Potentials

The adamantane scaffold is a well-established pharmacophore, with numerous derivatives approved for clinical use. The unique three-dimensional structure and lipophilicity of the adamantane cage enable it to interact with various biological targets. Future research on this compound will likely focus on uncovering its specific biological activities and therapeutic potential.

Emerging research directions in this area include:

Scaffold for Drug Discovery: The tetra-functional nature of this compound makes it an ideal scaffold for the development of new therapeutic agents. The hydroxyl and hydroxymethyl groups can be selectively modified to attach various pharmacologically active moieties, allowing for the creation of multi-target drugs or targeted drug delivery systems. Adamantane derivatives have shown potential in a wide range of therapeutic areas, including as antiviral, antidiabetic, antibacterial, and anticancer agents. mdpi.com

Probing Protein-Protein Interactions: The rigid and well-defined geometry of the adamantane core can be exploited to design molecules that modulate protein-protein interactions, which are often implicated in disease pathways. By functionalizing the hydroxyl groups with specific binding motifs, researchers can create compounds that disrupt or stabilize these interactions with high specificity.

Neurodegenerative Diseases: Adamantane derivatives, such as memantine, are already used in the treatment of Alzheimer's disease. The polyhydroxylated nature of this compound could lead to derivatives with improved pharmacokinetic properties and the ability to cross the blood-brain barrier, making it a promising candidate for the development of new treatments for neurodegenerative disorders.

Integration into Next-Generation Functional Materials with Tailored Properties

The rigid, cage-like structure of adamantane imparts unique physical and chemical properties that are highly desirable in materials science. The hydroxyl and hydroxymethyl functionalities of this compound provide reactive sites for incorporating this stable core into larger material architectures.

Future applications in materials science may include:

Polymer Chemistry: This compound can serve as a cross-linking agent or a monomer in the synthesis of novel polymers. The resulting materials are expected to exhibit enhanced thermal stability, mechanical strength, and chemical resistance due to the rigid adamantane units. These properties could be beneficial for applications in high-performance coatings, adhesives, and composites.

Supramolecular Chemistry and Nanotechnology: The directional nature of the four functional groups allows for the rational design of self-assembling systems. Through non-covalent interactions, such as hydrogen bonding, this compound can form well-defined supramolecular structures, including porous materials for gas storage or separation, and nanostructured materials for electronics and photonics. Adamantane's unique properties have made it a subject of interest in the development of nanomaterials.

Biomaterials: The biocompatibility of certain adamantane derivatives opens up possibilities for their use in biomedical materials. By functionalizing the hydroxyl groups with biocompatible polymers or bioactive molecules, it may be possible to create novel scaffolds for tissue engineering, drug delivery vehicles, and biocompatible coatings for medical implants.

Interdisciplinary Research Opportunities and Collaborative Initiatives

The multifaceted nature of this compound necessitates a collaborative, interdisciplinary approach to fully realize its potential. Future progress will depend on the synergy between chemists, biologists, materials scientists, and engineers.

Key areas for collaborative initiatives include:

Academia-Industry Partnerships: Collaboration between academic research groups and industrial partners will be crucial for translating fundamental discoveries into practical applications. Such partnerships can facilitate the scaling up of synthetic processes, the evaluation of therapeutic candidates in preclinical and clinical trials, and the development of commercially viable materials.

Computational Modeling and Experimental Studies: The integration of computational modeling with experimental work can accelerate the discovery process. Molecular modeling can be used to predict the properties of new derivatives, guide the design of synthetic targets, and elucidate the mechanisms of biological activity and material performance.

Development of Shared Research Platforms: The establishment of shared facilities and databases for the synthesis, characterization, and biological screening of adamantane derivatives could foster collaboration and accelerate the pace of research in this field.

Q & A

Q. What are the recommended safety protocols for handling 1-Hydroxymethyl-3,5,7-adamantanetriol in laboratory settings?

While direct data on this compound are limited, safety guidelines for structurally related adamantane derivatives (e.g., 1,3,5-adamantanetriol) recommend:

- Personal Protective Equipment (PPE):

- Respiratory protection: Use NIOSH-approved dust masks under local regulations .

- Hand protection: Inspect gloves prior to use; employ proper removal techniques to avoid contamination .

- Eye protection: Safety goggles or face shields, depending on splash risks .

- Engineering controls: Install fume hoods or closed systems to minimize airborne exposure .

- First-aid measures: For eye contact, flush with water for ≥15 minutes; for ingestion, rinse mouth and seek medical attention .

Q. How can researchers characterize the purity of this compound?

Key methodologies include:

- Chromatographic analysis: Gas chromatography (GC) with flame ionization detection, as used for 1,3,5-adamantanetriol (>97% purity verification) .

- Spectroscopic techniques: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy for structural confirmation. For example, lanthanide shift reagents in NMR have been applied to similar adamantane derivatives to resolve stereochemical ambiguities .

- Melting point determination: Compare observed values with literature data (e.g., >300°C for related hydroxyadamantanes) .

Advanced Research Questions

Q. What experimental design considerations are critical for synthesizing this compound, given its structural complexity?

Synthesis challenges include:

- Regioselectivity control: The adamantane core’s rigidity necessitates precise reaction conditions to avoid byproducts. For hydroxylation, consider tert-butyl hydroperoxide in acidic media, a method validated for analogous triols .

- Protection/deprotection strategies: Use silyl ethers or acetyl groups to protect hydroxyl moieties during multi-step syntheses, as seen in adamantane-based drug intermediates .

- Purification: High-performance liquid chromatography (HPLC) or recrystallization from polar aprotic solvents (e.g., DMSO) to isolate the triol .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicting data (e.g., NMR peak splitting inconsistent with expected symmetry) may arise from:

- Dynamic conformational changes: Adamantane derivatives exhibit restricted rotation; variable-temperature NMR can confirm or rule out such effects .

- Impurity interference: Cross-validate purity via GC-MS and elemental analysis .

- Stereochemical mismatches: Compare experimental optical rotation with computational predictions (e.g., density functional theory) .

- Iterative analysis: Adopt qualitative research frameworks to iteratively re-examine data, as suggested for resolving contradictions in analytical workflows .

Q. What methodologies optimize the stability of this compound in aqueous solutions for biological assays?

- pH control: Hydroxyadamantanes are prone to oxidation at alkaline pH; maintain solutions at pH 4–6 using acetate buffers .

- Antioxidants: Add ascorbic acid (0.1% w/v) to prevent radical-mediated degradation .

- Lyophilization: For long-term storage, lyophilize the compound and store under inert gas (e.g., argon) at -20°C .

Methodological Guidance

Q. How should researchers document the use of this compound in compliance with scientific reporting standards?

Follow ICMJE guidelines:

Q. What analytical techniques are recommended for studying the compound’s interactions with biological targets?

- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics .

- Molecular docking simulations: Use software like AutoDock Vina to predict binding modes to enzymes or receptors .

- X-ray crystallography: Resolve 3D structures of co-crystallized complexes, leveraging the adamantane core’s rigidity for high-resolution data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.